B-CASOMORPHIN BOVINE ACETATE

Opioid pharmacology Receptor binding Species comparison

B-Casomorphin bovine acetate (CAS 100900-42-3) is the acetate salt form of bovine β-casomorphin-7 (BCM-7), a heptapeptide (Tyr-Pro-Phe-Pro-Gly-Pro-Ile) released during enzymatic digestion of the A1 genetic variant of bovine β-casein. This compound functions as an exogenous opioid receptor ligand (exorphin) with documented affinity for μ-, δ-, and κ-opioid receptor subtypes.

Molecular Formula C14H19NO3
Molecular Weight 0
CAS No. 100900-42-3
Cat. No. B1165719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameB-CASOMORPHIN BOVINE ACETATE
CAS100900-42-3
SynonymsB-CASOMORPHIN BOVINE ACETATE
Molecular FormulaC14H19NO3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

B-Casomorphin Bovine Acetate CAS 100900-42-3: Opioid Peptide Reference Standard for A1 β-Casein Research and Procurement


B-Casomorphin bovine acetate (CAS 100900-42-3) is the acetate salt form of bovine β-casomorphin-7 (BCM-7), a heptapeptide (Tyr-Pro-Phe-Pro-Gly-Pro-Ile) released during enzymatic digestion of the A1 genetic variant of bovine β-casein [1]. This compound functions as an exogenous opioid receptor ligand (exorphin) with documented affinity for μ-, δ-, and κ-opioid receptor subtypes [2]. Its release is genetically determined: A1 β-casein contains a histidine at position 67 that permits elastase cleavage, whereas A2 β-casein (Pro67) is resistant, making this compound a critical molecular probe for distinguishing A1- from A2-mediated physiological effects [3]. The acetate counterion form offers defined solubility characteristics (DMSO 50 mg/mL; Water 25 mg/mL) suitable for reproducible in vitro and in vivo experimental workflows .

Why B-Casomorphin Bovine Acetate Cannot Be Substituted with Human BCM-7, Truncated Casomorphins, or Alternative Salt Forms


Despite belonging to the same casomorphin peptide family, bovine BCM-7 acetate exhibits quantifiable pharmacological and biochemical divergence from its closest analogs that precludes casual substitution. Human β-casomorphin-7 (hBCM-7) differs by two amino acids in the core opioid pharmacophore (bBCM-7: YPFPGPI vs. hBCM-7: YPFVEPI), resulting in approximately 7.4-fold lower μ-opioid receptor affinity [1]. Shorter bovine fragments such as BCM-5 and BCM-4 display distinct potency rank orders across functional assays, with BCM-4 being entirely inactive in intestinal propulsion models where BCM-7 is active [2]. The choice of counterion (acetate vs. trifluoroacetate) directly impacts aqueous solubility, which in turn governs in vivo dosing feasibility . Additionally, BCM-7 release is genetically restricted to A1 β-casein digestion—a property not shared by BCM-9 or BCM-21 released from A2 milk—making this specific peptide indispensable for studies linking A1 milk consumption to physiological outcomes [3].

B-Casomorphin Bovine Acetate: Head-to-Head Quantitative Differentiation Data for Procurement Decision-Making


Bovine BCM-7 Exhibits ~7.4-Fold Higher μ-Opioid Receptor Affinity Compared to Human BCM-7

In direct radioligand binding competition against [³H]-Naloxone at the stably expressed human μ-opioid receptor (hMOR) in HEK293 cells, bovine BCM-7 acetate demonstrated a Ki of 39 µM, compared to human BCM-7 which showed a Ki of 290 µM—a 7.4-fold affinity advantage for the bovine sequence [1]. Both peptides displayed at least 1,000-fold lower affinity than the endogenous ligand Met-enkephalin (Ki = 29 nM). Bovine BCM-7 also behaved as a partial agonist: even at 100 µM, it failed to achieve full agonist activity in ERK1/2 phosphorylation and adenylyl cyclase inhibition assays [1].

Opioid pharmacology Receptor binding Species comparison

Bovine β-Casomorphins Are ~10-Fold More Potent Than Human Homologs Across Three Independent Opioid Bioassays

A comprehensive cross-assay comparison evaluated bovine β-casomorphin-5 and human β-casomorphin-5 in three opioid activity systems: (1) inhibition of electrically induced contraction of guinea-pig ileum myenteric plexus-longitudinal muscle, (2) displacement of ³H-dihydromorphine binding to brain membranes, and (3) rotational behaviour induction following intranigral injection in rats. The peptides from human β-casein were consistently about 10-fold less potent than those from bovine β-casein in all three assays [1]. Additionally, while both morphine and bovine β-casomorphin-5 effects were naloxone-reversible, approximately 10-fold more naloxone was required to antagonize the β-casomorphin-5 effect than morphine, indicating a distinct receptor interaction profile [1].

Species-specific potency Opioid bioassay In vivo pharmacology

BCM-7 Acetate Uniquely Stimulates Mucus Secretion: 500% of Control at 120 µM in Perfused Rat Jejunum, While Shorter Bovine Casomorphins (BCM-6, BCM-4) Are Inactive

In isolated perfused rat jejunum, luminal administration of bovine β-casomorphin-7 acetate at 1.2 × 10⁻⁴ mol/L (120 µM) provoked a mucus discharge reaching 500% of control levels, an effect fully inhibited by the opioid antagonist naloxone [1]. Under identical conditions, luminal administration of bovine β-casomorphin-6, β-casomorphin-4, and β-casomorphin-4-NH₂ did not modify basal mucus secretion, establishing a chain-length-dependent structure-activity relationship unique to the full heptapeptide [1]. In human bronchial epithelial cells (air-liquid interface cultures), β-CM7 treatment increased mucin secretion to 179% ± 38% compared to untreated controls at 4 hours (p < 0.05), also naloxone-reversible [2].

Mucus secretion Intestinal physiology μ-opioid mechanism

A1 β-Casein Digestion Releases Quantifiable BCM-7 (5–176 mmol/mol Casein); A2 β-Casein Digestion Releases None

During simulated gastro-intestinal digestion (SGID) with pepsin (pH 2.0, 3.0, 4.0) and Corolase PP™, β-casomorphin-7 was released exclusively from A1 and B genetic variants of bovine β-casein, yielding 5–176 mmol BCM7 per mol casein. No BCM-7 was released from the A2 variant at any pH step [1]. Independent in vivo validation in neonatal dairy calves demonstrated that intact BCM-7 was detected in plasma after both A1- and A2-milk consumption, but levels were almost 5-fold higher in A1-fed calves [2]. This genetic dependence means BCM-7 acetate is an essential analytical reference standard for distinguishing A1- from A2-derived dairy products in peptidomic and food authentication workflows.

A1/A2 milk differentiation Simulated digestion BCM-7 release quantification

Bovine BCM-5 and BCM-7 Exert Opposite Effects on Pancreatic β-Cell Insulin Expression Compared to Human BCM-5 and BCM-7 in Zebrafish

In zebrafish embryos exposed to 50 µg/mL of peptide from 3 to 6 days post-fertilization, human BCM-5 and BCM-7 significantly increased the insulin domain of expression (measured by whole-mount in situ hybridization), while bovine BCM-5 and BCM-7 significantly reduced insulin expression [1]. Furthermore, following β-cell ablation, the regenerative capacity of β-cells was unimpaired after human BCM-5/7 exposure but was reduced after bovine BCM-5/7 exposure. Both effects were mitigated by the µ-opioid receptor antagonist naloxone, confirming opioid receptor-mediated mechanisms [1]. These opposite directional effects cannot be predicted from in vitro receptor binding data alone and represent a functional divergence critical for diabetes-related investigations.

Pancreatic β-cell biology Species-specific effects Type 1 diabetes models

Bovine BCM-7 (1–7) Is Approximately Equipotent to Morphine for Central Respiratory Depression; BCM-5 Is 10-Fold More Potent via Intracerebroventricular Route

In anesthetized adult rats, bovine β-casomorphin (1–7) and morphiceptin were approximately equipotent to morphine in producing dose-related depressions of respiratory frequency and tidal volume when administered intracerebroventricularly, while bovine β-casomorphin (1–5) was 10 times as potent as morphine via the same route [1]. However, after systemic (i.v. or i.p.) administration, only the metabolically stable morphiceptin produced ventilatory effects; both BCM-5 and BCM-7 were ineffective systemically, indicating rapid peripheral degradation [1]. All ventilatory effects were naloxone-reversible, confirming opioid receptor mediation. This potency ranking (BCM-5 > BCM-7 ≈ morphine) establishes a chain-length-activity relationship for centrally mediated respiratory effects.

Respiratory depression Central nervous system In vivo potency ranking

B-Casomorphin Bovine Acetate: High-Value Research and Industrial Application Scenarios Supported by Quantitative Evidence


A1 vs. A2 Dairy Product Authentication and Peptidomic QC Reference Standard

B-Casomorphin bovine acetate serves as the definitive analytical reference standard for LC-MS/MS-based quantification of BCM-7 in dairy product digests. Because BCM-7 is released exclusively from A1 β-casein variants (5–176 mmol/mol casein during SGID) and is absent from A2 digests [1], the synthetic acetate peptide enables construction of calibration curves for absolute quantification in peptidomic workflows. This application is critical for dairy manufacturers seeking to validate A2 milk claims, and for regulatory laboratories establishing BCM-7 detection limits in infant formulas, where 16–297 nmol BCM-7 per 800 mL (daily recommended intake) have been reported [1].

μ-Opioid Receptor Pharmacology: Partial Agonist Tool Compound with Defined Species Selectivity

With a Ki of 39 µM at the human μ-opioid receptor (hMOR) and partial agonist character—failing to achieve full ERK1/2 phosphorylation or adenylyl cyclase inhibition even at 100 µM [1]—bovine BCM-7 acetate is a well-characterized tool compound for studying partial μ-agonism. Its 7.4-fold higher affinity over human BCM-7 makes it the preferred choice for experiments requiring physiologically relevant (food-derived) μ-opioid ligand activity. The 10-fold naloxone resistance relative to morphine [2] further supports its use in discriminating μ-receptor signaling bias in GPCR pharmacology programs.

Intestinal Mucus Barrier Function and Mucosal Immunology Studies

The robust and naloxone-reversible stimulation of intestinal mucus discharge (500% of control at 120 µM in perfused rat jejunum) positions BCM-7 acetate as a key reagent for investigating μ-opioid-mediated mucus secretion pathways [1]. Its inactivity of shorter fragments (BCM-6, BCM-4) under identical conditions provides built-in negative control compounds within the same peptide family. Extension to human respiratory epithelial models (179% mucin secretion increase in HBECs) supports translational mucus hypersecretion studies relevant to asthma and COPD research [2].

Pancreatic β-Cell Function and Diabetes Research with Species-Dependent Outcomes

The opposite directional effects of bovine vs. human BCM-5/7 on insulin expression and β-cell regeneration in zebrafish embryos [1] make bovine BCM-7 acetate an essential reagent for modeling A1-milk-associated effects on pancreatic endocrine development. Researchers investigating the epidemiological link between A1 milk consumption and type 1 diabetes risk require the bovine-sequence peptide to reproduce the reduction in insulin domain expression; human-sequence peptides produce confounding opposing effects and are unsuitable surrogates [1].

Quote Request

Request a Quote for B-CASOMORPHIN BOVINE ACETATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.